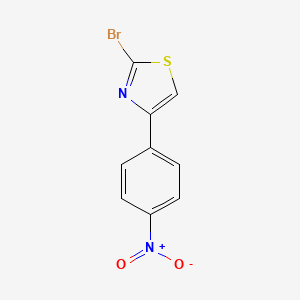

2-Bromo-4-(4-nitrophenyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPIOCWAPFGAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 4 4 Nitrophenyl Thiazole and Derivatives

Strategic Retrosynthetic Analysis for 2-Bromo-4-(4-nitrophenyl)thiazole

A logical retrosynthetic analysis of this compound guides the synthetic approach by disconnecting the target molecule into readily available starting materials. The primary disconnections involve the carbon-bromine bond at the C2 position and the bonds forming the thiazole (B1198619) ring.

The C2-Br bond can be retrosynthetically cleaved to reveal a 2-amino-4-(4-nitrophenyl)thiazole precursor. This transformation relies on a Sandmeyer-type reaction, a reliable method for introducing halogens onto an aromatic or heteroaromatic ring via a diazonium salt intermediate.

Further deconstruction of the 2-amino-4-(4-nitrophenyl)thiazole intermediate via the disconnection of the thiazole ring points to the classic Hantzsch thiazole synthesis. This powerful ring-forming reaction involves the condensation of an α-haloketone and a thioamide. In this specific case, the precursors are identified as 2-bromo-1-(4-nitrophenyl)ethanone and thiourea (B124793). These starting materials are commercially available or can be synthesized through straightforward and high-yielding reactions.

Hantzsch Thiazole Synthesis for 4-(4-Nitrophenyl)thiazole Scaffolds

The Hantzsch thiazole synthesis is a cornerstone in the preparation of the 4-(4-nitrophenyl)thiazole core structure. organic-chemistry.org This method involves the cyclocondensation of an α-haloketone with a thioamide, providing a direct route to the thiazole ring system. youtube.com

Condensation Reactions of Thiourea with α-Halo Ketones Bearing Nitrophenyl Moieties

The synthesis of the 4-(4-nitrophenyl)thiazole scaffold is commonly achieved by reacting 2-bromo-1-(4-nitrophenyl)ethanone with thiourea. researchgate.netresearchgate.net The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, forming an isothiourea intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic 2-aminothiazole (B372263) ring.

The general reaction is as follows:

2-bromo-1-(4-nitrophenyl)ethanone + Thiourea → 2-amino-4-(4-nitrophenyl)thiazole + HBr + H₂O

This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as absolute methanol. researchgate.netresearchgate.net The resulting 2-amino-4-(4-nitrophenyl)thiazole often precipitates from the reaction mixture upon cooling or neutralization and can be isolated by filtration. chemhelpasap.com

Optimization of Reaction Conditions for Thiazole Ring Formation

The efficiency of the Hantzsch thiazole synthesis can be influenced by several factors, including the choice of solvent, catalyst, and reaction temperature. While the reaction can proceed without a catalyst, various catalysts have been employed to improve yields and reaction times. nih.govresearchgate.netresearchgate.net

Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times. nih.gov The use of greener solvents and heterogeneous catalysts that can be easily recovered and reused is also a key area of modern optimization efforts. researchgate.netresearchgate.net

Below is a table summarizing typical reaction conditions that can be applied to the synthesis of 4-(4-nitrophenyl)thiazole scaffolds.

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| None | Methanol | Reflux | 30 min | High | chemhelpasap.com |

| Copper Silicate (10 mol%) | Ethanol | 78 °C | - | Good | |

| None (Microwave) | Methanol | - | 8 h (conventional) | Lower | nih.gov |

| Cs/ECH-TMA | Water | - | Short | High | researchgate.net |

| SnFe₂O₄@SiO₂-SO₃H | - | - | - | High | researchgate.net |

Introduction of the Bromine Moiety at the C2 Position

Once the 2-amino-4-(4-nitrophenyl)thiazole precursor is synthesized, the bromine atom is introduced at the C2 position. This can be accomplished through two primary strategies: a diazotization-halogenation sequence or direct halogenation.

Diazotization and Halogenation of 2-Aminothiazole Precursors

The Sandmeyer reaction is a widely used and effective method for replacing the amino group of a heteroaromatic amine with a halogen. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This two-step process involves the diazotization of the 2-amino-4-(4-nitrophenyl)thiazole followed by treatment with a copper(I) bromide salt.

In the first step, the 2-aminothiazole derivative is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the next step.

The diazonium salt is then reacted with copper(I) bromide (CuBr). nih.govnih.gov The copper(I) species catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical with the evolution of nitrogen gas. The bromide from the copper salt then combines with the radical to yield the final this compound product. wikipedia.org

A typical procedure involves dissolving the 2-aminothiazole and copper(I) bromide in a solvent like acetonitrile, followed by the addition of an alkyl nitrite (e.g., n-butyl nitrite) and heating. researchgate.net

Direct Halogenation Strategies of the Thiazole Ring System

Direct electrophilic bromination of the thiazole ring is an alternative approach. However, the regioselectivity of this reaction can be challenging. The thiazole ring has multiple positions susceptible to electrophilic attack, and the presence of the activating amino group and the deactivating nitrophenyl group can influence the outcome.

Reagents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) can be used for direct bromination. nih.govlookchem.com The reaction conditions, including the solvent and temperature, must be carefully controlled to favor bromination at the desired C2 position. In some cases, direct bromination can lead to a mixture of mono- and poly-brominated products, necessitating purification to isolate the target compound. nih.gov Biocatalytic methods using enzymes like vanadium-dependent haloperoxidases are also being explored for the selective halogenation of aminothiazoles under mild, aqueous conditions. nih.gov

Multi-Component Reaction Approaches to Functionalized Thiazoles

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like functionalized thiazoles in a single step from three or more starting materials. nih.govresearchgate.net This approach is advantageous due to its high atom economy, simplified purification processes, and the ability to generate diverse molecular structures. nih.gov

Several MCR strategies have been developed for the synthesis of thiazole derivatives. One notable method involves the one-pot reaction of acid chlorides, ammonium (B1175870) thiocyanate, tetramethylguanidine, and α-bromocarbonyl compounds under solvent-free conditions. nih.gov This approach provides high yields of the desired thiazole products. Another versatile MCR involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net

Furthermore, chemoenzymatic one-pot MCRs have emerged as a novel and mild method for synthesizing thiazole derivatives. nih.gov For instance, trypsin from porcine pancreas has been shown to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, producing thiazole derivatives in high yields. nih.gov The development of MCRs has also led to the synthesis of novel fluorescent thiazole-indole hybrids and thiazole-based polymers. acs.org A one-pot, three-component reaction of arylglyoxals, thiobenzamides, and lawsone in acetic acid has also been reported to produce fully substituted lawsone-1,3-thiazole hybrids. acs.org

The following table summarizes various multi-component reactions for the synthesis of functionalized thiazoles:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Acid chlorides, ammonium thiocyanate, tetramethylguanidine, α-bromocarbonyl compounds | Solvent-free, room temperature | Functionalized thiazoles | nih.gov |

| Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Trypsin from porcine pancreas, 45 °C | Thiazole derivatives | nih.gov |

| Oxo components, primary amines, thiocarboxylic acids, isocyanide | One-pot | 2,4-disubstituted thiazoles | researchgate.net |

| Arylglyoxal, indole, aryl thioamides | Acetic acid, sealed heating | 3-(2,4-diarylthiazol-5-yl)-1H-indoles | acs.org |

| Arylglyoxals, thiobenzamides, lawsone | Acetic acid, 90 °C | Lawsone-1,3-thiazole hybrids | acs.org |

Derivatization and Functional Group Interconversions Post-Synthesis

Following the initial synthesis of the this compound core, further structural modifications can be achieved through various derivatization and functional group interconversion reactions. These transformations are crucial for creating a library of related compounds for further study and application.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group on the 4-nitrophenyl moiety to an amino group is a common and important transformation. This conversion yields 4-(2-bromothiazol-4-yl)aniline, a versatile intermediate for further functionalization.

Several reagents and conditions are available for this reduction, each with its own advantages and substrate compatibility. commonorganicchemistry.comwikipedia.org Common methods include:

Catalytic Hydrogenation: This is a widely used method employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com While effective, care must be taken as Pd/C can sometimes lead to dehalogenation, removing the bromo substituent. commonorganicchemistry.com Raney nickel is often preferred for substrates containing halogen atoms. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid provide a mild and effective means of reducing nitro groups. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl2) is another mild reagent suitable for this transformation. wikipedia.org Sodium sulfide (B99878) (Na2S) can be used, particularly when other reducible functional groups are present that are sensitive to hydrogenation or acidic conditions. commonorganicchemistry.com A process using trichlorosilane (B8805176) in the presence of a base has also been developed for the chemoselective reduction of nitro groups. google.com

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the bromo substituent or the thiazole ring.

The following table outlines common reagents for the reduction of aromatic nitro groups:

| Reagent | Conditions | Notes | Reference |

| H₂/Pd-C | Catalytic | May cause dehalogenation | commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic | Often used to avoid dehalogenation | commonorganicchemistry.com |

| Fe/Acid | Stoichiometric | Mild conditions | commonorganicchemistry.com |

| Zn/Acid | Stoichiometric | Mild conditions | commonorganicchemistry.com |

| SnCl₂ | Stoichiometric | Mild conditions | wikipedia.org |

| Na₂S | Stoichiometric | Useful for sensitive substrates | commonorganicchemistry.com |

| Trichlorosilane/Base | Stoichiometric | Chemoselective | google.com |

Transformations Involving the 2-Bromo Substituent

The bromine atom at the 2-position of the thiazole ring is a key handle for introducing further molecular diversity through various coupling and substitution reactions. The reactivity of the C-Br bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): The 2-bromo substituent can be displaced by various nucleophiles. For example, reactions with amines can lead to the formation of 2-aminothiazole derivatives. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new C-C bonds. These reactions would involve coupling the 2-bromothiazole (B21250) derivative with appropriate organoboron, alkene, or alkyne partners, respectively.

Lithiation and Electrophilic Quench: The bromine atom can be exchanged with lithium using an organolithium reagent like n-butyllithium, followed by quenching with an electrophile to introduce a wide range of substituents at the 2-position. researchgate.net

These transformations significantly expand the structural variety of compounds that can be derived from the initial this compound scaffold.

Modifications of the 4-Nitrophenyl Moiety

Beyond the reduction of the nitro group, the 4-nitrophenyl ring itself can be a site for further chemical modifications.

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the phenyl ring towards nucleophilic aromatic substitution, allowing for the displacement of other substituents on the ring, should they be present.

Electrophilic Aromatic Substitution (EAS): Once the nitro group is reduced to an amino group, the resulting aniline (B41778) derivative is highly activated towards electrophilic aromatic substitution. This allows for the introduction of various electrophiles, such as halogens, nitro groups (under controlled conditions), and acyl groups, onto the phenyl ring, typically at the positions ortho to the amino group.

These modifications allow for fine-tuning of the electronic and steric properties of the phenyl ring, which can be important for various applications.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 2-Bromo-4-(4-nitrophenyl)thiazole, ¹H and ¹³C NMR provide a complete map of the proton and carbon skeletons.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on the 4-nitrophenyl group and the single proton on the thiazole (B1198619) ring.

The 4-nitrophenyl group presents a classic AA'BB' system, which often appears as two distinct doublets due to the strong electron-withdrawing nature of the nitro group. The protons ortho to the nitro group (H-3' and H-5') are expected to be deshielded and resonate at a higher chemical shift (further downfield) compared to the protons meta to the nitro group (H-2' and H-6'). The coupling constant between these adjacent aromatic protons would typically be in the range of 8-9 Hz.

The lone proton on the thiazole ring (H-5) is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electronic effects of the bromine atom at position 2 and the 4-nitrophenyl group at position 4. Based on data from the analogous compound 2-Bromo-4-phenyl-1,3-thiazole, which shows the thiazole proton at 8.16 ppm, the presence of the electron-withdrawing nitro group in the para position of the phenyl ring is expected to shift this signal further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiazole H-5 | >8.2 | Singlet (s) | N/A |

| Phenyl H-2', H-6' | ~8.1 | Doublet (d) | ~8.5 |

| Phenyl H-3', H-5' | ~8.3 | Doublet (d) | ~8.5 |

Note: Predicted values are based on analysis of similar compounds and known substituent effects.

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbon atom attached to the bromine (C-2) is expected to have a chemical shift significantly influenced by the halogen. The carbons of the 4-nitrophenyl ring will show distinct signals, with the carbon bearing the nitro group (C-4') being highly deshielded. The carbon atoms of the thiazole ring (C-2, C-4, and C-5) will have characteristic shifts that distinguish them from the aromatic carbons of the phenyl ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C-2 | ~145 |

| Thiazole C-4 | ~150 |

| Thiazole C-5 | ~115-120 |

| Phenyl C-1' | ~138-140 |

| Phenyl C-2', C-6' | ~127 |

| Phenyl C-3', C-5' | ~124 |

| Phenyl C-4' | ~148 |

Note: Predicted values are based on analysis of similar compounds and known substituent effects.

To definitively assign proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would correlate the thiazole H-5 proton directly to its attached C-5 carbon. HMBC spectra would reveal longer-range couplings (2-3 bonds), for instance, showing correlations from the H-5 proton to the C-4 and C-2 carbons of the thiazole ring, and to the C-1' carbon of the phenyl ring, thereby confirming the connectivity between the two ring systems.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, several key vibrations are expected.

The most prominent peaks would arise from the nitro group (NO₂), which exhibits strong, characteristic asymmetric and symmetric stretching vibrations. Aromatic C-H stretching and C=C ring stretching vibrations from the phenyl group will also be present. The thiazole ring itself will contribute to a complex fingerprint region with C=N, C-S, and C-H vibrations. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1530-1515 | Strong |

| NO₂ Symmetric Stretch | 1355-1340 | Strong |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium |

| Thiazole C=N Stretch | ~1630 | Medium |

| C-N Stretch | ~1300 | Medium |

| C-Br Stretch | 700-500 | Medium-Strong |

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule upon ionization. The molecular formula for this compound is C₉H₅BrN₂O₂S, with a molecular weight of approximately 285.12 g/mol .

The electron impact (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Analysis of related nitrophenylthiazole structures suggests that prominent fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da) and the subsequent loss of carbon monoxide (CO, 28 Da). Cleavage of the thiazole ring is also a likely fragmentation route.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion, providing confirmation of the elemental composition. The calculated exact mass for C₉H₅⁷⁹BrN₂O₂S is 283.9361 Da. This precise measurement helps to distinguish the compound from other molecules with the same nominal mass.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. While structural information for related compounds, such as 2-Bromo-4-phenyl-1,3-thiazole, is available, the presence of the nitro group at the para-position of the phenyl ring in the target compound is expected to significantly influence its crystal packing and intermolecular interactions. Therefore, a direct analysis of its solid-state structure is not possible at this time.

Detailed crystallographic studies on the title compound would be necessary to elucidate its precise molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, such studies would reveal the nature and extent of intermolecular forces, such as halogen bonding, π-π stacking, and dipole-dipole interactions involving the nitro group, which govern the supramolecular architecture of the crystal lattice. This information is crucial for understanding the compound's physical properties and for rational drug design efforts.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) has become a powerful tool for examining the structural and electronic characteristics of molecules like 2-Bromo-4-(4-nitrophenyl)thiazole. These calculations provide valuable insights into the molecule's reactivity and stability. DFT methods are frequently employed to characterize the properties of newly synthesized compounds, offering a theoretical framework to complement experimental findings. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized.

For thiazole (B1198619) derivatives, the HOMO-LUMO gap is a significant parameter in assessing their potential biological activity. For instance, in studies of related thiazole compounds, a lower HOMO-LUMO gap has been associated with increased reactivity and potential for interaction with biological targets. mdpi.com

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap | The energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational technique used to visualize the charge distribution within a molecule. researchgate.net This map helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding how a molecule will interact with other molecules, including biological targets. researchgate.net The MEP diagram illustrates regions of positive and negative electrostatic potential, which are typically color-coded.

In MEP maps, regions of negative potential (often shown in red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For molecules with potential biological activity, the MEP surface can reveal key features for molecular recognition and binding. For example, the distribution of charges can indicate potential hydrogen bonding sites, which are vital for drug-receptor interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and how it interacts with its environment, such as a biological receptor. nih.gov By simulating the dynamic behavior of the ligand-target complex, MD can confirm the stability of binding modes predicted by molecular docking. nih.gov

In the study of thiazole derivatives, MD simulations have been instrumental in understanding their interactions with biological targets like DNA and various enzymes. nih.govnih.gov These simulations can reveal the stability of the compound within the binding site and highlight key interactions that contribute to its biological activity. nih.gov

Molecular Docking Studies for Predictive Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein target. nih.gov The results of docking studies are often expressed as a binding energy score, which provides an estimate of the binding affinity. nih.gov

For thiazole derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. nih.govnih.gov For example, studies have shown that 2,4-disubstituted thiazole derivatives can dock into the colchicine (B1669291) binding site of tubulin, suggesting their potential as anticancer agents. nih.gov The binding energies obtained from these studies help in ranking compounds and prioritizing them for further experimental evaluation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are built by finding a statistical relationship between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activities. nih.gov

QSAR studies on thiazole derivatives have successfully identified key molecular descriptors that are important for their antimicrobial and anticancer activities. researchgate.netnih.gov For instance, parameters like the molecular connectivity index and Kier's shape index have been shown to be crucial for the antimicrobial activity of certain thiazoles. researchgate.net The development of robust QSAR models allows for the prediction of the biological activity of new, untested compounds, thereby guiding the design and synthesis of more potent analogues. nih.gov These models are validated using various statistical methods to ensure their predictive power.

Chemical Reactivity and Mechanistic Studies

Reaction Kinetics and Thermodynamic Parameters

While specific kinetic and thermodynamic data for 2-Bromo-4-(4-nitrophenyl)thiazole are not extensively documented in dedicated studies, the reactivity can be inferred from studies on analogous compounds. For instance, kinetic studies of nucleophilic aromatic substitution (SNAr) on 2-nitrothiazole (B159308) reveal that the nitro group is a potent activating group for nucleophilic attack. The reaction of 2-nitrothiazole with nucleophiles like alkoxides and piperidine (B6355638) follows a two-step mechanism, and the presence of the nitro group enhances the rate of substitution.

Table 1: Illustrative Thermodynamic Data for a Related Nitroaromatic Compound

| Compound | Standard Molar Enthalpy of Formation (crystalline, 298.15 K) |

| 5-(2-nitrophenyl)-furan-2-carbaldehyde | -150.3 ± 2.5 kJ/mol |

| 5-(3-nitrophenyl)-furan-2-carbaldehyde | -142.8 ± 2.4 kJ/mol |

| 5-(4-nitrophenyl)-furan-2-carbaldehyde | -148.5 ± 2.6 kJ/mol |

| Note: This data is for an analogous furan (B31954) derivative and serves to illustrate the thermodynamic properties of nitro-substituted aromatics. nih.gov |

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound can proceed through several mechanistic pathways, primarily involving nucleophilic substitution at the 2-position and transformations of the nitrophenyl group.

Nucleophilic aromatic substitution (SNAr) at the 2-position is a key reaction. The generally accepted mechanism for SNAr on electron-deficient heterocyclic systems like this involves the initial addition of a nucleophile to the carbon bearing the leaving group (the bromo atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. Subsequently, the leaving group is expelled to restore the aromaticity of the thiazole (B1198619) ring. The strong electron-withdrawing effect of the 4-nitrophenyl group at the 4-position, and the inherent electron-deficient nature of the thiazole ring, facilitate the formation of the Meisenheimer intermediate, making the 2-bromo position highly susceptible to nucleophilic attack.

Influence of Substituents on Thiazole Ring Reactivity

The substituents on the thiazole ring play a crucial role in modulating its reactivity. In this compound, the 4-nitrophenyl group is the most influential substituent.

The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. This withdrawal of electron density deactivates the thiazole ring towards electrophilic attack but significantly activates it for nucleophilic substitution, particularly at the C2 and C5 positions. The presence of the nitro group in the para position of the phenyl ring ensures maximum resonance-based electron withdrawal, further enhancing the electrophilicity of the thiazole ring carbons.

Conversely, the introduction of electron-donating groups on the phenyl ring would be expected to decrease the reactivity towards nucleophiles. The Hammett equation can be used to quantify the effect of substituents on the reaction rates. pharmacy180.comwikipedia.org For reactions where a negative charge develops in the transition state, as in nucleophilic aromatic substitution, a positive value for the reaction constant (ρ) is expected, indicating that electron-withdrawing groups accelerate the reaction.

Transformations of the 4-Nitrophenyl Group

The 4-nitrophenyl group itself is a site for various chemical transformations, with the reduction of the nitro group being the most common. The nitro group can be reduced to a variety of other functional groups, including nitroso, hydroxylamino, and amino groups, depending on the reducing agent and reaction conditions. wikipedia.org

Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals such as iron, tin, or zinc in acidic media. wikipedia.orgjsynthchem.com For instance, sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄ can also effectively reduce nitroaromatics to amines. jsynthchem.com The resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer or related reactions, opening up a wide array of synthetic possibilities.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Product |

| H₂, Pd/C | Aniline (B41778) |

| Fe, HCl | Aniline |

| SnCl₂, HCl | Aniline |

| NaBH₄, Ni(PPh₃)₄ | Aniline |

| Zn, NH₄Cl | Hydroxylamine |

| This table provides a general overview of common reduction methods. wikipedia.orgjsynthchem.com |

Reactivity at the 2-Bromo Position in Cross-Coupling Reactions

The 2-bromo substituent is a key handle for carbon-carbon bond formation through various transition-metal-catalyzed cross-coupling reactions. The most prominent among these are the Suzuki-Miyaura and Heck reactions. rug.nlnih.gov

In the Suzuki-Miyaura coupling , the this compound would react with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming biaryl or aryl-heteroaryl linkages. The catalytic cycle generally involves the oxidative addition of the bromo-thiazole to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The electron-deficient nature of the thiazole ring can facilitate the initial oxidative addition step.

The Heck reaction involves the palladium-catalyzed coupling of the 2-bromothiazole (B21250) with an alkene. rug.nllibretexts.org This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. The mechanism also proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions, and optimization is often necessary to achieve high yields. researchgate.net

Table 3: Illustrative Conditions for Suzuki-Miyaura Coupling of a Bromo-heterocycle

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | High | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | 55% | nih.gov |

| Note: This table shows typical conditions for related bromo-heterocycles to illustrate the general requirements for Suzuki-Miyaura reactions. |

Coordination Chemistry and Metal Complexation

Design and Synthesis of 2-Bromo-4-(4-nitrophenyl)thiazole-Based Ligands

The design of ligands derived from this compound leverages the reactivity of the bromine atom at the 2-position of the thiazole (B1198619) ring. This bromo substituent serves as a versatile handle for introducing various coordinating moieties through cross-coupling reactions or nucleophilic substitutions. The presence of the electron-withdrawing 4-nitrophenyl group at the 4-position is anticipated to significantly influence the electronic properties of the resulting ligands and their metal complexes.

A primary synthetic strategy for designing ligands from this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds. For instance, the coupling of this compound with a pyridine-boronic acid derivative could yield a 2-(pyridin-2-yl)-4-(4-nitrophenyl)thiazole ligand. Such a bidentate N,N'-chelating ligand would be analogous to the well-studied 2,2'-bipyridine, capable of forming stable complexes with a variety of transition metals. The general applicability of Suzuki-Miyaura coupling for creating C-C bonds with aryl bromides is well-established, even with challenging substrates like unprotected ortho-bromoanilines nih.gov.

Another viable approach is the nucleophilic aromatic substitution of the bromide. Amines, for example, could be used to introduce a new coordinating group at the 2-position. While direct nucleophilic substitution on 2-bromothiazoles can be challenging, related studies on other brominated heterocycles suggest that under appropriate conditions, this can be a feasible route researchgate.net.

Furthermore, the synthesis of related thiazole-containing ligands provides a blueprint for potential modifications. For example, 2-amino-4-(4-nitrophenyl)thiazole can be synthesized and subsequently acylated to introduce further functional groups researchgate.net. While this starts from the amino derivative rather than the bromo- compound, it highlights the adaptability of the thiazole core for ligand construction. The synthesis of thiazole-based stilbene (B7821643) analogs often involves the bromination of the thiazole ring as a key step, indicating the importance of bromo-thiazoles as synthetic intermediates nih.gov.

A proposed synthetic route to a potential ligand is presented in the table below, based on the Suzuki-Miyaura coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product (Ligand) | Potential Coordination Sites |

| This compound | Pyridine-2-boronic acid | Pd(PPh₃)₄ | 2-(Pyridin-2-yl)-4-(4-nitrophenyl)thiazole | Thiazole Nitrogen, Pyridine (B92270) Nitrogen |

Formation of Transition Metal Complexes

Ligands derived from this compound are expected to form stable complexes with a range of transition metals. The coordination would likely occur through the nitrogen atom of the thiazole ring and the nitrogen or other donor atom of the substituent introduced at the 2-position. For instance, a 2-(pyridin-2-yl)-4-(4-nitrophenyl)thiazole ligand would act as a bidentate N,N'-chelate, forming complexes of the type [M(L)Cl₂] or [M(L)₂]ⁿ⁺, where L is the thiazole-based ligand and M is a transition metal such as palladium(II), nickel(II), or copper(II).

The formation of palladium(II) complexes with phenylthiazole ligands has been demonstrated, where the ligand coordinates through the thiazole nitrogen and an ortho-carbon of the phenyl ring, forming a cyclometalated complex cdnsciencepub.comresearchgate.net. This suggests that ligands derived from this compound could also form similar organometallic complexes.

Furthermore, the synthesis of nickel(II) and copper(II) complexes with (N,N,O)-donor ligands that also contain nitro functional groups has been reported, indicating that the nitro group on the phenyl ring of the target ligands would be compatible with complex formation nih.gov. The formation of nickel radical complexes with bidentate N-ligands has also been an area of interest nih.gov.

Spectroscopic and Structural Characterization of Metal Complexes

The metal complexes formed from this compound-based ligands are expected to be characterized by a suite of spectroscopic techniques and X-ray crystallography.

Infrared (IR) Spectroscopy: The IR spectra of the free ligands would show characteristic bands for the thiazole and nitrophenyl groups. Upon complexation, shifts in the vibrational frequencies of the C=N and C-S bonds within the thiazole ring would be indicative of coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for characterizing the organic framework of the ligands. Upon complexation with diamagnetic metals like Pd(II) or Zn(II), shifts in the proton and carbon signals of the thiazole and the appended coordinating group would provide evidence of complex formation.

UV-Visible Spectroscopy: The electronic spectra of these complexes are expected to be dominated by intraligand charge transfer (ILCT) and metal-to-ligand charge transfer (MLCT) transitions. The presence of the electron-withdrawing nitrophenyl group is likely to shift these transitions to lower energies (longer wavelengths) compared to analogous complexes without this substituent.

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry would be used to determine the mass-to-charge ratio of the complexes, confirming their composition.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. For example, the crystal structure of a palladium(II) acetate (B1210297) dimer with a 2-methyl-4-phenylthiazole (B155899) ligand has been elucidated cdnsciencepub.com. Similar structural analyses would be vital for understanding the precise nature of the complexes derived from this compound.

A summary of expected spectroscopic data for a hypothetical [Pd(2-(pyridin-2-yl)-4-(4-nitrophenyl)thiazole)Cl₂] complex is provided below.

| Technique | Expected Observations |

| IR Spectroscopy | Shift in ν(C=N) of the thiazole and pyridine rings upon coordination. |

| ¹H NMR Spectroscopy | Downfield shift of protons adjacent to the coordinating nitrogen atoms. |

| UV-Visible Spectroscopy | Absorption bands in the visible region due to MLCT transitions. |

| Mass Spectrometry | Isotopic pattern characteristic of a palladium-containing species. |

Electrochemical Properties of Thiazole-Metal Complexes

The electrochemical behavior of metal complexes derived from this compound is anticipated to be significantly influenced by the strongly electron-withdrawing nature of the 4-nitrophenyl group. This substituent is expected to lower the energy of the ligand's π* orbitals, making the ligands more readily reducible.

Cyclic voltammetry would be the primary technique to investigate the redox properties of these complexes. It is expected that the complexes will exhibit ligand-based reduction events corresponding to the reduction of the nitrophenyl group and the thiazole ring. The metal center may also undergo redox changes, depending on the specific metal and its coordination environment.

Studies on nickel(II) complexes with non-innocent β-diketiminate ligands have demonstrated that the redox activity can be centered on the ligand rather than the metal figshare.com. Similarly, investigations into nickel complexes with 2-(arylazo)pyridine ligands have shown ligand-centered redox processes researchgate.net. These findings suggest that the thiazole-based ligands derived from this compound could be redox-active, participating directly in the electrochemical behavior of their metal complexes. The coordination geometry of the metal can also govern the redox activity of the ligands nih.gov.

Exploration of Catalytic Applications of Metal Complexes

Metal complexes derived from this compound-based ligands hold promise as catalysts in various organic transformations. The electronic properties imparted by the nitrophenylthiazole scaffold can be tuned to modulate the catalytic activity of the metal center.

Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic prowess in cross-coupling reactions. Palladium(II) complexes featuring thiazole-hydrazone Schiff base ligands have been shown to be effective catalysts for Suzuki-Miyaura coupling reactions dntb.gov.ua. Therefore, palladium complexes of ligands derived from this compound are expected to be active catalysts for similar transformations. The ability of palladium to catalyze the direct arylation of thiazoles further underscores the potential of these systems in C-H activation chemistry researchgate.net.

Oxidation Catalysis: The redox-active nature of the ligands and the potential for the metal center to access multiple oxidation states suggest that these complexes could be active in oxidation catalysis.

Other Catalytic Reactions: The versatility of palladium catalysis extends to reactions like decarbonylative C-H difluoromethylation of azoles, where palladium complexes with specific ligands have shown high efficiency acs.org. It is conceivable that complexes of ligands from this compound could find application in a range of catalytic processes. The development of ligand-free palladium-catalyzed Suzuki coupling for hindered substrates, where the substrate itself acts as a ligand, highlights the intrinsic catalytic potential of such heterocyclic systems nih.gov.

A table summarizing potential catalytic applications is presented below.

| Metal | Ligand Type | Potential Catalytic Reaction | Rationale |

| Palladium | N,N'-chelating thiazole-pyridine | Suzuki-Miyaura Coupling | Established activity of Pd-thiazole complexes in cross-coupling. dntb.gov.ua |

| Palladium | N,N'-chelating thiazole-pyridine | C-H Arylation | Known ability of Pd to catalyze direct arylation of thiazoles. researchgate.net |

| Nickel | Redox-active thiazole ligand | Redox Catalysis | Potential for ligand-centered redox processes. figshare.comresearchgate.net |

Advanced Research Applications in Chemical Biology

Antimicrobial Research Applications

Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govscielo.br Research into 2-Bromo-4-(4-nitrophenyl)thiazole and related structures explores their efficacy against a variety of bacterial and fungal pathogens.

Efficacy against Bacterial Pathogens (Gram-Positive and Gram-Negative)

Derivatives of 2-amino-4-(4-bromophenyl)thiazole (B182969) have been synthesized and evaluated for their in vitro antimicrobial activity. researchgate.netresearchgate.net In one study, synthesized compounds were tested against several Gram-positive bacteria, including Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus pumilus, as well as Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae. researchgate.netresearchgate.net

One derivative, compound 7 , demonstrated moderate antibacterial activity against S. aureus and B. subtilis. researchgate.net Another related compound, 8f , also showed moderate activity against two Gram-positive bacteria. researchgate.netresearchgate.net However, the tested compounds did not show activity against the Gram-negative bacteria in this particular study. researchgate.net In contrast, other research on different thiazole derivatives has reported activity against both Gram-positive and Gram-negative strains. nih.govbiointerfaceresearch.com For instance, certain 2-phenylacetamido-thiazole derivatives have shown favorable MIC values against both types of bacteria. nih.gov

| Compound/Derivative | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Observed Activity | Reference |

|---|---|---|---|---|

| Compound 7 (a derivative of 2-amino-4-(4-bromophenyl)thiazole) | Staphylococcus aureus, Bacillus subtilis | - | Moderate activity against the tested Gram-positive bacteria. | researchgate.net |

| Compound 8f (a derivative of 2-amino-4-(4-bromophenyl)thiazole) | Two Gram-positive strains | - | Moderate activity against the tested Gram-positive bacteria. | researchgate.netresearchgate.net |

| Compounds 5-8 (derivatives of 2-amino-4-(4-chlorophenyl/bromophenyl)thiazole) | - | Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis | No activity observed against the tested Gram-negative bacteria. | researchgate.net |

| 2-Phenylacetamido-thiazole derivatives | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | Favorable MIC values (1.56-6.25 µg/mL) against all tested strains. | nih.gov |

Efficacy against Fungal Pathogens (e.g., Candida species)

The emergence of drug-resistant fungal infections, particularly those caused by Candida species, presents a significant public health challenge. frontiersin.org Thiazole derivatives have demonstrated notable antifungal activity in various studies. nih.govnih.gov

Derivatives of 2-amino-4-(4-bromophenyl)thiazole have been screened for their activity against fungal species, including Candida albicans and Candida glabrata. researchgate.netresearchgate.net Several synthesized compounds exhibited distinguished antifungal activity against both of these Candida species. researchgate.net For example, compound 6 , a chloroacetylated derivative of 2-amino-4-(4-nitrophenyl)thiazole, showed moderate antifungal activity against C. albicans. researchgate.net Another derivative, 8f , displayed slight antifungal activity against C. albicans. researchgate.netresearchgate.net The broader class of thiazole derivatives has been shown to be effective against various Candida species, with some compounds showing activity comparable or even superior to standard antifungal drugs like nystatin (B1677061) and fluconazole. nih.govnih.gov

| Compound/Derivative | Fungal Species Tested | Observed Activity | Reference |

|---|---|---|---|

| Compounds 5-8 (derivatives of 2-amino-4-(4-chlorophenyl/bromophenyl)thiazole) | Candida albicans, Candida glabrata | Distinguished antifungal activity. | researchgate.net |

| Compound 6 (chloroacetylated 2-amino-4-(4-nitrophenyl)thiazole) | Candida albicans | Moderate antifungal activity. | researchgate.net |

| Compound 8f (a derivative of 2-amino-4-(4-bromophenyl)thiazole) | Candida albicans | Slight antifungal activity. | researchgate.netresearchgate.net |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans ATCC 2091, Candida albicans ATCC 10231 | Very strong activity (MIC = 0.015–3.91 µg/mL). | nih.gov |

Structure-Activity Relationships (SAR) Governing Antimicrobial Potency

The antimicrobial potency of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and any attached phenyl rings. researchgate.net In a series of 4-(p-halophenyl)-thiazolyl derivatives, it was found that a chloro substituent was favorable for antibacterial activity, whereas a bromo substituent led to inactivation of the compounds. mdpi.com The presence of an electron-withdrawing group at the para-position of a phenyl ring attached to the thiazole nucleus has been associated with good antibacterial activity. nih.gov

For antifungal activity, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to enhance the activity of one compound. mdpi.com The linkage of different heterocyclic rings to the thiazole core also plays a crucial role in determining the antimicrobial spectrum and potency. nih.gov For instance, the introduction of a 2-naphthyl substituent in combination with a chloro group resulted in highly active antimicrobial compounds. mdpi.com

Mechanistic Investigations of Antimicrobial Action

The thiazole nucleus is thought to exert its antimicrobial effects through various mechanisms. nih.gov One proposed mechanism is the blockage of the biosynthesis of certain bacterial lipids. nih.gov Research on a specific thiazole derivative, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) (31C), revealed that its antifungal activity against C. albicans is mediated through the induction of oxidative stress. frontiersin.org Treatment with this compound led to an increase in reactive oxygen species (ROS) within the fungal cells, resulting in significant DNA damage and subsequent cell death. frontiersin.org The antifungal effects could be diminished by the addition of ROS scavengers, supporting the role of oxidative damage in its mechanism of action. frontiersin.org Other studies suggest that some thiazole derivatives may target the fungal cell wall. nih.gov

Anticancer Research Applications

In addition to their antimicrobial properties, thiazole derivatives have emerged as a promising class of compounds in anticancer research. nih.govnih.gov The thiazole ring is considered a key pharmacophore for anticancer activity. nih.gov

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of thiazole derivatives against a range of human cancer cell lines. For example, a series of carbazole-based 2,4-disubstituted thiazole derivatives were tested for their cytotoxicity against A549 (lung), MCF-7 (breast), and HT29 (colon) cancer cell lines, with some compounds showing good activity. researchgate.net

In another study, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide were evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov Compounds d6 and d7 from this series were identified as the most active. Similarly, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, compound p2 exhibited significant anticancer potential against the MCF-7 cell line, with an IC₅₀ value of 10.5 µM, which was comparable to the standard drug 5-fluorouracil (B62378) (IC₅₀ = 5.2 µM). nih.gov The presence of an electron-withdrawing group as a para-aromatic substituent on the 1,3-thiazole nucleus is considered a useful template for antitumor activity. nih.gov

| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Carbazole based 2,4-disubstituted thiazoles | A549 (lung), MCF-7 (breast), HT29 (colon) | Some compounds showed good cytotoxicity. | researchgate.net |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d6, d7) | MCF-7 (breast) | Compounds d6 and d7 were the most active in the series. | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (breast) | Showed potent anticancer activity with an IC₅₀ of 10.5 µM. | nih.gov |

| Triazol-linked oxindol-thiosemicarbazone conjugate (10b) | A375 (melanoma), MDA-MB-231 (breast), PC3 (prostate), LNCaP (prostate) | Demonstrated the highest cytotoxic activity among the synthesized compounds. | nih.gov |

Structure-Activity Relationships (SAR) in Anticancer Thiazoles

The thiazole scaffold is a cornerstone in the development of new anticancer agents, with research demonstrating that specific substitutions on the thiazole ring system can dramatically influence cytotoxic activity. The structure of this compound incorporates features that are significant in the context of structure-activity relationships (SAR) for this class of compounds.

The presence of a substituted phenyl ring at the C4 position of the thiazole is a common motif in anticancer thiazole derivatives. Studies have indicated that aromatic substitution at the para-position of this phenyl ring can enhance anticancer activity. nih.gov Specifically, the inclusion of an electron-withdrawing group, such as the nitro group (-NO₂) present in this compound, has been shown in related series of compounds to contribute to potent cytotoxicity. nih.gov This suggests that the 4-nitrophenyl moiety is a critical pharmacophoric element.

Furthermore, the nature of the substituent at the C2 position of the thiazole ring is also a key determinant of biological activity. While extensive research exists on derivatives with amine or other complex groups at this position, the bromo-substituent in this compound presents a unique feature. Halogens can influence the molecule's lipophilicity, membrane permeability, and ability to form halogen bonds with biological targets, all of which can modulate its anticancer effects. The interplay between the electron-withdrawing nitro group at the C4-phenyl ring and the bromo group at C2 is a subject for further investigation to fully elucidate the SAR for this specific compound. In broader terms for heterocyclic compounds, modifications to the structure, such as altering the length of an alkyl chain or replacing certain ring systems, have been shown to significantly increase or decrease anticancer potency. nih.gov

Identification of Cellular and Molecular Targets in Oncological Pathways

Thiazole derivatives exert their anticancer effects through a variety of molecular mechanisms. nih.gov While the specific targets of this compound are a subject of ongoing research, the broader class of thiazole-containing compounds has been implicated in several key oncological pathways.

A prominent molecular target for anticancer agents is Topoisomerase II (Topo II), an enzyme essential for DNA replication and cell division. nih.gov Certain thiazole derivatives have been identified as Topoisomerase II inhibitors, which can be classified as either catalytic inhibitors or poisons, both leading to disruption of DNA integrity and cell cycle arrest in cancer cells. nih.gov Given its structural features, this compound could potentially interact with this target.

Other identified mechanisms for anticancer thiazoles include the induction of apoptosis (programmed cell death) through various signaling cascades. nih.gov Thiazoles have also been found to inhibit critical protein kinases involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway. nih.gov The planar nature of the thiazole-phenyl structure may also facilitate intercalation into DNA, a mechanism used by other classes of anticancer drugs to disrupt DNA replication and transcription. koreascience.kr Thiosemicarbazones, which are structurally related to certain thiazole derivatives, are known to inhibit ribonucleotide reductase, an iron-containing enzyme crucial for cancer cell proliferation. researchgate.net

Antioxidant Activity Studies

In Vitro Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical Scavenging)

The antioxidant potential of chemical compounds is frequently evaluated using in vitro radical scavenging assays. These tests measure the ability of a compound to neutralize stable free radicals, which are implicated in oxidative stress and various disease pathologies.

One of the most common methods is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov DPPH is a stable free radical with a deep violet color. When it reacts with an antioxidant compound that can donate a hydrogen atom, the DPPH is reduced to the non-radical form, DPPH-H. nih.gov This conversion results in a color change from violet to yellow, and the decrease in absorbance is measured spectrophotometrically to quantify the compound's scavenging activity. nih.gov The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. koreascience.kr

Another important assay is the hydroxyl radical (•OH) scavenging test. The hydroxyl radical is one of the most reactive oxygen species and can cause significant damage to biological molecules. This assay typically involves generating hydroxyl radicals through a Fenton-like reaction and then measuring the ability of the test compound to compete with a detector molecule for these radicals, thereby inhibiting the detector's reaction.

Correlation between Structure and Antioxidant Potency

The antioxidant capacity of thiazole derivatives is highly dependent on their molecular structure. A key factor influencing potency is the presence of substituents that can readily donate a hydrogen atom or an electron to a free radical.

Research on various thiazole compounds has shown that the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, particularly on an attached aromatic ring, significantly enhances antioxidant activity. nih.gov For instance, catechol-containing thiazoles are potent antioxidants because the ortho-dihydroxy configuration is highly effective at stabilizing the resulting phenoxyl radical after hydrogen donation. mdpi.com

Enzyme Inhibition Studies of Academic Relevance

Monoamine Oxidase (MAO) Inhibition (hMAO-A and hMAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors).

Recent research has identified thiazole-based compounds as promising MAO inhibitors. A study on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives revealed that the presence of a nitrophenyl group at the C4 position of the thiazole ring is an important structural feature for achieving selective and reversible inhibition of human MAO-B. nih.gov Although this study focused on the 3-nitrophenyl isomer and hydrazone derivatives at the C2 position, the findings provide a strong rationale for investigating this compound as a potential MAO inhibitor. The 4-nitrophenyl moiety in the target compound aligns with the key pharmacophoric feature identified for MAO-B selectivity. nih.gov The substitution at the C2 position (bromo vs. hydrazone) would significantly impact the binding affinity and selectivity for the MAO isoforms, warranting specific investigation.

The table below, adapted from studies on related compounds, illustrates the MAO inhibitory activity of nitrophenyl-thiazole derivatives, highlighting their potential and selectivity.

Table 1: MAO-B Inhibitory Activity of Selected 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential of the nitrophenyl-thiazole scaffold as a MAO inhibitor.

| Compound | hMAO-B IC₅₀ (µM) | hMAO-A IC₅₀ (µM) | Selectivity Index for hMAO-B |

| Compound 8 (1-(2-Nitrobenzylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine) | 0.054 | >10 | >185 |

| Compound 12 (2-(4-(3-Nitrophenyl)thiazol-2-yl)-1-(1-phenylpropylidene)hydrazine) | 0.098 | >10 | >102 |

| Compound 14 (1-(1-(3-Nitrophenyl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine) | 0.048 | >10 | >208 |

| Compound 28 (1-(Naphthalen-1-ylmethylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine) | 0.061 | >10 | >164 |

| Data sourced from a study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives. nih.gov |

Cholinesterase (AChE/BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical therapeutic strategy, particularly in the context of Alzheimer's disease, where diminished levels of the neurotransmitter acetylcholine (B1216132) are observed. While the thiazole scaffold is a constituent of some cholinesterase inhibitors, specific inhibitory data, such as IC50 values for this compound against AChE and BuChE, are not extensively documented in the currently available scientific literature.

However, the broader class of thiazole derivatives has been a subject of investigation for cholinesterase inhibition. For instance, studies on various 5-nitrothiophene-thiazole derivatives have demonstrated moderate inhibitory activity against both AChE and BuChE. ontosight.aicumhuriyet.edu.tr Specifically, at a concentration of 80 µg/mL, these compounds exhibited inhibition percentages ranging from 33.66–47.96% for AChE and 13.03–63.29% for BuChE. ontosight.aicumhuriyet.edu.tr Furthermore, the coupling of a thiazole heterocyclic core with other moieties, such as coumarin, has been shown to yield compounds with excellent acetylcholinesterase inhibitory activity. nih.gov One such derivative demonstrated an IC50 value of 2.7 µM. nih.gov These findings underscore the potential of the thiazole scaffold as a building block for the design of novel cholinesterase inhibitors, even though specific data for this compound remains to be elucidated.

Other Enzyme Target Modulations

Beyond cholinesterases, the thiazole motif is a recognized pharmacophore in the development of inhibitors for various other enzymes. The structural features of thiazole derivatives, including the presence of nitrogen and sulfur atoms, allow for critical interactions with the active sites of enzymes. ontosight.ai

For example, certain thiazole-containing compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling. Dasatinib and dabrafenib (B601069) are notable examples of thiazole-containing drugs that act as selective protein kinase inhibitors. Molecular docking studies have suggested that the nitrogen and sulfur atoms of the thiazole ring can form hydrogen bonds with amino acid residues in the active sites of protein kinases like EGFR.

While direct evidence of this compound modulating other specific enzyme targets is not prominently reported, the established activity of the thiazole class against various enzymes suggests a promising avenue for future research into the broader inhibitory profile of this compound.

Diverse Pharmacological and Biological Research Applications

The thiazole ring is a versatile scaffold that has been incorporated into a wide array of compounds with diverse biological activities. nih.gov Research into derivatives of the core structure of this compound has revealed potential applications in several areas of pharmacological and biological research.

Antimicrobial Activity: A significant body of research has focused on the antimicrobial properties of thiazole derivatives. researchgate.netresearchgate.netacs.org Studies on compounds structurally related to this compound have demonstrated activity against a range of pathogens. For instance, derivatives of 2-amino-4-(4-nitrophenyl)thiazole have been synthesized and screened for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.netresearchgate.net One study reported that a synthesized derivative showed moderate antibacterial activity against Bacillus pumilus and Bacillus subtilis, and moderate antifungal activity against Candida albicans. researchgate.net Another study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives also reported promising antimicrobial activity. nih.gov The mechanism of action is thought to involve the blocking of certain bacterial lipid biosynthesis pathways.

Anticancer Activity: The thiazole nucleus is also a key feature in a number of anticancer agents. nih.govnih.gov Research has shown that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit anticancer potential. nih.gov In one study, a particular derivative demonstrated significant activity against the MCF7 human breast adenocarcinoma cell line. nih.gov The presence of an electron-withdrawing group at the para-position of the phenyl ring attached to the thiazole is considered beneficial for antitumor activity. nih.gov

Antioxidant Activity: Some pyrazolyl–thiazole derivatives have been evaluated for their antioxidant properties. rsc.org These compounds have shown the ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, indicating their potential to mitigate oxidative stress. rsc.org

The diverse biological activities observed in closely related thiazole derivatives highlight the potential of this compound as a lead compound for the development of new therapeutic agents. The combination of the thiazole ring with a nitrophenyl group presents a unique chemical entity that warrants further investigation to fully elucidate its pharmacological profile. ontosight.ai

Applications in Materials Science Research

Organic Semiconductor Applications

The field of organic electronics leverages the tunable properties of conjugated organic molecules for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org A key design principle in organic semiconductors is the creation of "push-pull" or donor-acceptor (D-A) architectures, which can effectively lower the bandgap of the material and facilitate charge separation and transport. acs.orgnih.gov

2-Bromo-4-(4-nitrophenyl)thiazole is an intrinsic D-A molecule. The thiazole (B1198619) ring can act as a weak electron-donor, while the phenyl ring substituted with a strong electron-withdrawing nitro group serves as the acceptor. nih.govrsc.org This intramolecular charge-transfer character is fundamental to its potential as an organic semiconductor. Research on related thiazole-based materials has shown that alternating donor and acceptor units can beneficially influence the HOMO and LUMO energy levels, a critical factor for charge carrier properties. nih.govrsc.org

Furthermore, the rigid and planar structure of the thiazole core is known to promote efficient intermolecular π–π stacking, which is crucial for charge transport in the solid state. rsc.org While direct performance data for this compound in transistor devices is not extensively documented, its structural features are analogous to those found in other high-performance thiazole-based co-oligomers used in organic electronics. researchgate.net The ability to fine-tune electronic and optical properties through chemical modification makes such thiazole derivatives promising candidates for next-generation semiconducting materials. nih.gov

Development of Advanced Functional Materials

Advanced functional materials are designed to possess specific properties for targeted applications, such as in optics, electronics, or sensing. The push-pull electronic structure of this compound makes it a prime candidate for creating such materials, particularly for nonlinear optics (NLO) and photoluminescence applications.

Organic NLO materials, which can alter the properties of light, are of great interest for optical communications and data processing. A large molecular hyperpolarizability is a key requirement, often found in molecules with strong push-pull systems. researchgate.net The significant dipole moment created by the donor (thiazole) and acceptor (nitrophenyl) moieties in this compound suggests its potential as a chromophore for NLO materials. researchgate.net Studies on similar nitro-substituted thiazole chromophores have demonstrated their NLO activity. researchgate.net

Additionally, thiazole-based compounds are being explored as fluorescent materials for solid-state lighting and optical devices. nih.govrsc.org The thiazolo[5,4-d]thiazole (B1587360) core, for example, is noted for its high oxidative stability and fluorescence. rsc.orgnih.gov While nitro groups are often associated with fluorescence quenching, research has surprisingly shown that some nitro-containing thiazole push-pull fluorophores exhibit strong fluorescence with significant quantum yields. nih.gov This suggests that this compound and its derivatives could be developed into novel dyes and pigments for advanced photonic applications.

Integration into Polymer Systems

The incorporation of functional molecules into polymer chains is a powerful strategy for creating robust materials that combine the processability of polymers with the specific functions of the embedded molecule. The this compound molecule is well-suited for this purpose, primarily due to the reactive bromine atom at the 2-position of the thiazole ring.

This bromine atom can serve as a handle for various cross-coupling reactions (like Suzuki, Stille, or Heck reactions), which are workhorse methods for synthesizing conjugated polymers. A patent for thiazole polymers describes linking thiazole units through their 2- and 5-positions to create the polymer backbone. cedarville.edu The bromo-substituent on this compound provides a ready site for this type of polymerization, allowing it to be integrated as a repeating unit in a larger macromolecular structure.

Furthermore, research has demonstrated the synthesis of polyurethanes that incorporate nitro-substituted thiazole chromophores. researchgate.net In such systems, the functional thiazole unit is attached as a side chain to the main polymer backbone. This approach allows for the creation of materials with a high density of functional groups, which is advantageous for applications like NLO, where the concentration of the active chromophore is critical. researchgate.net The integration of units like this compound can thus be used to impart specific electronic or optical properties to a wide range of polymer systems.

Exploration in Redox-Active Frameworks

Redox-active materials, which can reversibly store and release electrons, are the cornerstone of energy storage technologies like batteries. There is a growing interest in using organic molecules for these applications as a sustainable alternative to traditional metal-based materials. nih.gov Both the thiazole heterocycle and the nitroaromatic group are known to be redox-active, making this compound a molecule of interest for such frameworks.

Heteroaromatic compounds are recognized as viable redox-active groups in polymers for battery applications, demonstrating stable cycling and high discharge potentials. researchgate.net Research into related systems, such as benzothiazoles and thiadiazoles, has shown their potential as redox-active moieties in organic radical batteries and nonaqueous redox flow batteries. nih.govrsc.org

The nitrophenyl group is a well-established electron acceptor capable of undergoing reversible reduction. The combination of the thiazole ring and the potent nitrophenyl acceptor group in this compound suggests that it could function as an effective charge-storing unit. Systematically modifying such molecules with electron-withdrawing groups is a key strategy for tuning their redox potentials to achieve higher energy density in energy storage devices. rsc.org Therefore, this compound is a promising building block for the design and synthesis of novel redox-active polymers and frameworks for next-generation batteries.

Future Research Directions and Translational Perspectives

Design of Novel 2-Bromo-4-(4-nitrophenyl)thiazole Derivatives with Enhanced Specificity

The core structure of this compound is a prime candidate for the design and synthesis of new derivatives with improved biological activity and target specificity. Future research could focus on strategic modifications of this scaffold. For instance, the bromine atom at the 2-position serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions, potentially leading to compounds with tailored pharmacological profiles.

Furthermore, the 4-nitrophenyl moiety can be modified to explore structure-activity relationships. For example, the nitro group's position and the introduction of other substituents on the phenyl ring could modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets. The synthesis of a series of N-substituted phenyl thiazole (B1198619) amine derivatives has demonstrated that modifications at the phenyl ring can lead to compounds with significant antimicrobial activity. nanobioletters.com The strategic hybridization of the thiazole ring with other pharmacologically active heterocycles, such as pyrazoline, has also been shown to produce compounds with synergistic biological effects. acs.org

Application of Advanced Synthetic Methodologies

Future synthetic efforts towards this compound and its derivatives would benefit from the adoption of modern and more efficient synthetic methodologies. While classical methods like the Hantzsch thiazole synthesis remain relevant, newer techniques can offer improved yields, reduced reaction times, and a better sustainability profile. nanobioletters.comacs.org

Microwave-assisted organic synthesis, for instance, has been successfully employed for the rapid and efficient synthesis of various thiazole derivatives and could be adapted for this specific compound. Flow chemistry is another advanced methodology that could enable safer, more scalable, and highly controlled production. Furthermore, the development of one-pot multicomponent reactions for the synthesis of highly functionalized thiazoles from simple starting materials is a promising avenue for future exploration. researchgate.net

Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental work is a powerful strategy to accelerate the discovery and optimization of novel this compound derivatives. Molecular docking studies can be employed to predict the binding modes and affinities of designed compounds with specific biological targets, such as enzymes or receptors. This in silico screening can help prioritize the synthesis of compounds with the highest potential for biological activity.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data. rsc.org Such computational studies, combined with experimental validation through synthesis and biological testing, can create a synergistic feedback loop for the rational design of more potent and selective compounds. For example, computational approaches have been used to determine the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates, which is crucial for their development.

Exploring Novel Biological Targets and Mechanistic Pathways

While thiazole derivatives are known for their antimicrobial and anticancer activities, the specific biological targets and mechanisms of action of this compound remain largely unexplored. Future research should aim to identify the specific cellular pathways and molecular targets modulated by this compound and its derivatives.